molecular formula C13H24BrNSi B1272388 3-Bromo-1-(triisopropylsilyl)pyrrole CAS No. 87630-36-2

3-Bromo-1-(triisopropylsilyl)pyrrole

Cat. No. B1272388
CAS RN: 87630-36-2
M. Wt: 302.33 g/mol
InChI Key: CNAUTMPRKBSDLH-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a solution of 1-triisoproylsilyl-pyrrole (13.2 g, 0.059 mol) in 250 mL of THF at -78° C. was added 10.45 g (0.0587 mol) of N-bromosuccinamide (NBS), and the mixture was stirred at -78° C. for 3 h. The reaction mixture was warmed to room temperature and concentrated in vacuo, and the resulting residue in hexane was stirred overnight. The hexane solution was filtered through alumina eluting with hexane, the eluate was concentrated in vacuo, and the residue was distilled (b.p. 107°-108° C./0.2 mm) to afford 10.4 g (58.4%) of 3-bromo-1-triisopropylsilyl-pyrrole.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:13]([CH3:15])[CH3:14])([CH:10]([CH3:12])[CH3:11])[N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:3])[CH3:2].[Br:16]NC(=O)CCC(N)=O>C1COCC1>[Br:16][C:7]1[CH:8]=[CH:9][N:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:10]([CH3:12])[CH3:11])[CH:13]([CH3:15])[CH3:14])[CH:6]=1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC=C1)(C(C)C)C(C)C
Name
Quantity
10.45 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -78° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
the resulting residue in hexane was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The hexane solution was filtered through alumina eluting with hexane
CONCENTRATION
Type
CONCENTRATION
Details
the eluate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (b.p. 107°-108° C./0.2 mm)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 58.4%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.